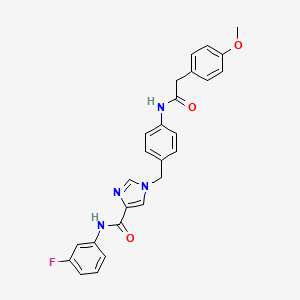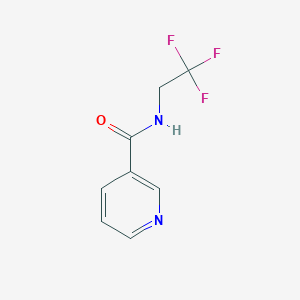
N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” is a compound that has been used in the field of new drug development . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of “N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” involves several steps. Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .Molecular Structure Analysis
The molecular structure of “N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” is complex. It is a small molecule and a CGRP receptor antagonist . The structure is related to the human phosphodiesterase 10 in complex with 6-cyclopropyl-3-(pyrimidin-5-ylamino)-N-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]pyridine-2-carboxamide .Chemical Reactions Analysis
“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” is involved in various organic synthesis reactions. A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines 1 and 2-nitroindoles or 2-nitrobenzofurans was presented by the Wang group in 2021 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The yield of the compound is 80% .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide, focusing on six unique fields:
Pharmaceutical Development
N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is widely used in pharmaceutical research due to its unique chemical properties. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug molecules, which can improve their absorption, distribution, and interaction with biological targets . This compound is often explored for its potential in developing new drugs for treating various diseases, including cancer, HIV, and inflammatory conditions .
Agrochemical Applications
In the field of agrochemicals, N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is used to develop pesticides and herbicides. The trifluoromethyl group contributes to the compound’s effectiveness in protecting crops from pests and diseases . Its stability and bioactivity make it a valuable component in formulations designed to enhance crop yield and resilience.
Material Science
This compound is also significant in material science, particularly in the development of functional materials. The presence of the trifluoromethyl group can impart unique properties such as increased thermal stability and resistance to degradation . These materials are used in various high-performance applications, including coatings, polymers, and electronic devices.
Catalysis
N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is utilized in catalytic processes, especially in asymmetric synthesis. Its ability to influence the stereoselectivity of reactions makes it a valuable catalyst in the production of chiral molecules . These chiral molecules are essential in the pharmaceutical industry for creating drugs with specific desired effects.
Environmental Chemistry
In environmental chemistry, this compound is studied for its potential to degrade pollutants. The trifluoromethyl group can enhance the reactivity of the compound, making it effective in breaking down harmful substances in the environment . Research in this area focuses on developing sustainable methods for pollution control and remediation.
Biochemical Research
N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide is used in biochemical research to study enzyme interactions and protein functions. The compound’s unique structure allows it to act as a probe in various biochemical assays, helping scientists understand the mechanisms of enzyme activity and protein-ligand interactions . This research is crucial for developing new therapeutic strategies and understanding biological processes at the molecular level.
Mécanisme D'action
“N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide” acts as an antagonist of calcitonin gene-related peptide (CGRP) receptors . CGRP is a vasodilatory neuropeptide released during migraine attacks, the receptors for which are abundant in the human cranial vasculature and trigeminal ganglion and on smooth muscle cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-13-7(14)6-2-1-3-12-4-6/h1-4H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAHIIMNMNOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
![ethyl 2-[[(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2718155.png)
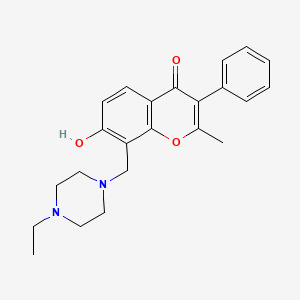
![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)

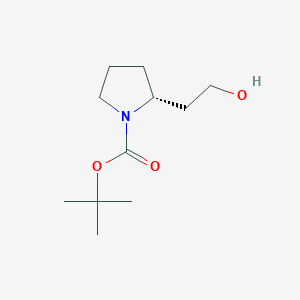

![N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2718169.png)
![3-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2718171.png)
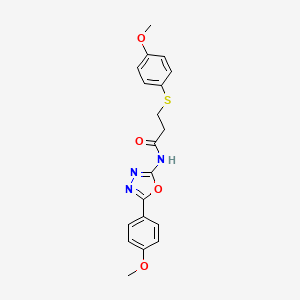
![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2718173.png)
![1-Cyclopentyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2718175.png)
